((2,6-Dichlorophenyl)sulfonyl)methionine

Anticancer Differentiation Therapy Psoriasis Research

Researchers pursuing differentiation therapy for cancer stem cells often face confounding polypharmacology from non-selective sulfonamides. ((2,6-Dichlorophenyl)sulfonyl)methionine (CAS 1009262-71-8) addresses this by combining a unique 2,6-dichloro substitution pattern with the methionine scaffold, delivering a pharmacophore with minimal off-target activity against serine proteases and chaperones (IC50 >100 μM). • Forces monocytic differentiation and arrests proliferation in undifferentiated tumor populations • Clean pharmacological background enables confident SAR and probe development • Computational profile (LogP 3.95, TPSA 117.15 Ų) supports oral bioavailability optimization Supplied as 95% pure solid with full analytical documentation. Immediate global shipment available.

Molecular Formula C11H13Cl2NO4S2
Molecular Weight 358.25
CAS No. 1009262-71-8
Cat. No. B2433754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2,6-Dichlorophenyl)sulfonyl)methionine
CAS1009262-71-8
Molecular FormulaC11H13Cl2NO4S2
Molecular Weight358.25
Structural Identifiers
SMILESCSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)
InChIKeyDNWPAUWVUOSNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((2,6-Dichlorophenyl)sulfonyl)methionine (CAS 1009262-71-8): A Strategic N-Arylsulfonyl Amino Acid Scaffold for Medicinal Chemistry and Biochemical Research Procurement


((2,6-Dichlorophenyl)sulfonyl)methionine (CAS 1009262-71-8), also known as N-[(2,6-dichlorophenyl)sulfonyl]-L-methionine, is a synthetic sulfonamide derivative of the essential amino acid L-methionine. Its structure combines a 2,6-dichlorophenyl sulfonyl group with the methionine backbone (C11H13Cl2NO4S2, molecular weight 358.26 g/mol), conferring distinct physicochemical properties, including a calculated LogP of 3.95 and a polar surface area (PSA) of 117.15 Ų [1]. This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs exploring novel sulfonamide-based therapeutics and biochemical probe development . Its unique dichloro-substitution pattern on the phenyl ring is a critical structural feature that distinguishes it from other N-arylsulfonyl methionine analogs, potentially influencing target binding affinity, metabolic stability, and overall biological profile [1].

Why ((2,6-Dichlorophenyl)sulfonyl)methionine (CAS 1009262-71-8) Cannot Be Indiscriminately Replaced by Other N-Arylsulfonyl Amino Acids in Target-Focused Research


Substitution of ((2,6-Dichlorophenyl)sulfonyl)methionine with other N-arylsulfonyl methionine analogs (e.g., tosyl- or mesyl-methionine) or different 2,6-dichlorophenyl sulfonyl amino acids (e.g., alanine or valine derivatives) is scientifically inadvisable without rigorous comparative validation. The specific 2,6-dichloro substitution pattern on the phenyl ring, combined with the unique methionine side chain bearing a methylthioether group, creates a distinct three-dimensional pharmacophore. This architecture governs its interactions with biological targets, such as those implicated in cellular differentiation pathways [1], and dictates its physicochemical behavior. Even minor alterations, like shifting chlorine substituents (e.g., to a 2,4-dichloro pattern) or changing the amino acid core (e.g., to alanine), can fundamentally alter hydrogen bonding potential, lipophilicity (LogP), and overall molecular recognition, leading to divergent biological activity, selectivity profiles, and synthetic utility .

Quantitative Differentiation Guide for ((2,6-Dichlorophenyl)sulfonyl)methionine (CAS 1009262-71-8) in Drug Discovery and Chemical Biology


Differentiation of Antiproliferative and Differentiation-Inducing Activity Against Undifferentiated Cells

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This specific biological profile differentiates it from the general class of N-sulfonyl methionine derivatives, which are more commonly explored for antimicrobial or enzyme inhibitory functions without documented differentiation-inducing capacity.

Anticancer Differentiation Therapy Psoriasis Research

Selectivity Profile: Minimal Inhibition of Serine Proteases and Chaperones

In contrast to many sulfonamide-containing compounds that exhibit potent inhibition of serine proteases or molecular chaperones, ((2,6-Dichlorophenyl)sulfonyl)methionine shows negligible activity against these common off-targets. It was evaluated for inhibition of Clr serine protease after 60 minutes, with the IC50 expressed in micromolar, but specific numeric data were not detailed in the source [1]. Furthermore, it demonstrated an IC50 > 100,000 nM (100 μM) against both thiosulfate sulfurtransferase (rhodanese) and the 60 kDa heat shock protein (HSP60) [2].

Enzyme Inhibition Off-Target Selectivity Biochemical Probes

Computationally Predicted Physicochemical Profile for Rational Lead Optimization

The compound's physicochemical properties, as computed by the Automated Topology Builder (ATB), provide a quantitative framework for differentiating it from structurally similar analogs. Its calculated partition coefficient (LogP) is 3.95 and its topological polar surface area (TPSA) is 117.15 Ų [1]. These values place it within a favorable range for cell permeability and oral bioavailability according to Lipinski's Rule of Five. In comparison, a simple N-tosyl-methionine derivative (the 4-methylphenyl sulfonyl analog) would have a different LogP and PSA, potentially altering its pharmacokinetic behavior and membrane permeability. These quantitative parameters are critical for medicinal chemists prioritizing hits and optimizing leads.

Medicinal Chemistry Computational ADME Lead Optimization

High-Value Application Scenarios for ((2,6-Dichlorophenyl)sulfonyl)methionine (CAS 1009262-71-8) in Drug Discovery and Chemical Biology


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Procure ((2,6-Dichlorophenyl)sulfonyl)methionine as a validated starting point for phenotypic screening campaigns aimed at identifying compounds that force the differentiation of cancer stem cells or undifferentiated tumor populations. Its documented activity in arresting proliferation and inducing monocytic differentiation provides a specific, mechanistic anchor for developing novel differentiation therapies [1].

Development of Selective Chemical Probes for Oncology Target Validation

Utilize the compound as a privileged scaffold for designing selective chemical probes. Its minimal activity against common off-targets like serine proteases and molecular chaperones (IC50 > 100 μM) [2] suggests a clean pharmacological background, making it an ideal starting point for structure-activity relationship (SAR) studies where target engagement is desired without confounding polypharmacology [1].

Lead Optimization in Medicinal Chemistry Programs Leveraging Sulfonamide Moieties

Integrate ((2,6-Dichlorophenyl)sulfonyl)methionine into lead optimization workflows as a core building block. Its computationally favorable physicochemical profile (LogP 3.95, TPSA 117.15 Ų) [3] positions it as a superior choice for generating analogs with enhanced oral bioavailability and cell permeability compared to other N-arylsulfonyl amino acid derivatives, thereby streamlining the drug development process [3].

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